2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-
Description
2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-, is a heterocyclic compound featuring a thiazole core substituted with a carbaldehyde group at position 2 and a hydroxymethyl (-CH2OH) group at position 4. The thiazole ring is a five-membered aromatic system containing sulfur and nitrogen, making it a versatile scaffold in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
4-(hydroxymethyl)-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c7-1-4-3-9-5(2-8)6-4/h2-3,7H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUXYVUEYMFATE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- can be synthesized through several methods. One common method involves the reaction of 2-thiazolecarboxaldehyde with formaldehyde under basic conditions. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted thiazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the effectiveness of thiazole derivatives, including 2-thiazolecarboxaldehyde, 4-(hydroxymethyl)-, against various bacterial strains. For instance, a derivative synthesized from 2-thiazolecarboxaldehyde demonstrated potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 0.5 μg/mL, which is significantly lower than that of traditional antibiotics like norfloxacin .
Neuroprotective Effects
Thiazole derivatives are also being investigated for their neuroprotective properties. Research indicates that certain thiazole compounds exhibit GABA-mimetic activity, suggesting potential applications in treating neurological disorders such as epilepsy and anxiety . The neuroprotective effects can be attributed to their ability to modulate neurotransmitter systems.
Synthesis of Novel Compounds
Building Block in Organic Synthesis
2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- serves as a versatile intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as condensation and reduction to yield new thiazole-based compounds with tailored properties for specific applications .
Case Study: Synthesis of Thiazolylketenyl Quinazolinones
A study described the synthesis of thiazolylketenyl quinazolinones through the aldol condensation of 2-thiazolecarboxaldehyde with other reactants. The resulting compounds exhibited excellent antibacterial properties and low toxicity, demonstrating the utility of 2-thiazolecarboxaldehyde in developing new therapeutic agents .
Materials Science
Polymer Chemistry
The incorporation of thiazole derivatives into polymer matrices has been explored for enhancing material properties. These compounds can improve thermal stability and mechanical strength, making them suitable for applications in coatings and composites.
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Antimicrobial Activity | Effective against MRSA; MIC = 0.5 μg/mL |
| Neuroprotective Effects | Potential treatment for epilepsy and anxiety through GABA-mimetic activity |
| Organic Synthesis | Intermediate for synthesizing complex thiazole derivatives |
| Polymer Chemistry | Enhances thermal stability and mechanical strength in polymer matrices |
Mechanism of Action
The mechanism of action of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- involves its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The compound can also participate in cyclization reactions to form heterocyclic compounds, which are crucial in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
The structural and functional attributes of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-, can be contextualized against related thiazole-based compounds, as highlighted in the evidence:
Substituent Effects on Reactivity and Bioactivity
- Carbaldehyde vs. Carboxamide at C2: Compounds like 2-phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide (, Compound 5) exhibit anticancer activity due to the carboxamide group’s hydrogen-bonding capacity . In contrast, the carbaldehyde group in the target compound may enable nucleophilic additions (e.g., Schiff base formation), useful in drug conjugation or polymer chemistry. Hydroxymethyl vs.
Electronic and Steric Influences
- Electron-Donating vs. Electron-Withdrawing Groups :
- The methoxyphenyl substituent in 2-(2-methoxyphenyl)-thiazole-4-carbaldehyde () introduces electron-donating effects, stabilizing the thiazole ring . In the target compound, the hydroxymethyl group’s electron-donating nature may similarly modulate electronic density, affecting reactivity in subsequent reactions.
- Steric Bulk :
Comparative Data Table of Thiazole Derivatives
Biological Activity
2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- is a heterocyclic compound with significant biological activity, making it a focus of pharmaceutical research. This article presents an overview of its biological properties, including antimicrobial, antitumor, and anti-inflammatory activities, as well as its potential applications in drug development.
- Molecular Formula : CHNOS
- Molecular Weight : 143.17 g/mol
- Appearance : Yellowish-brown crystalline powder
- Melting Point : 140-142°C
- Boiling Point : 245°C at 760 mmHg
- Solubility : Soluble in water, ethanol, and ether
Antimicrobial Activity
2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- exhibits potent antimicrobial properties against various pathogens. Studies have demonstrated its efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| TQ4 | 0.5 | MRSA |
| TQ4 | 2 | Klebsiella pneumoniae |
| Norfloxacin | 4 | E. coli |
The compound's mechanism involves disrupting bacterial membrane integrity and inhibiting DNA replication by intercalation .
Antitumor Activity
Research indicates that 2-Thiazolecarboxaldehyde derivatives possess antitumor effects. For instance, compounds derived from it have shown cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The exact mechanisms are still under investigation but may involve the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in vitro and in vivo. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers, making it a candidate for treating inflammatory diseases.
Antioxidant Activity
2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- also exhibits antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress. This property is particularly relevant in neurodegenerative disease research.
Case Studies
- Antibacterial Efficacy Against MRSA : A study highlighted the compound's low MIC value against MRSA compared to traditional antibiotics, indicating its potential as a new antibacterial agent .
- Neuroprotective Effects : Research has shown that the compound can protect neuronal cells from oxidative damage, suggesting its application in treating neurodegenerative disorders like Alzheimer's disease.
- Synthesis of Novel Derivatives : Recent studies have focused on synthesizing derivatives of 2-Thiazolecarboxaldehyde that enhance its biological activity and reduce toxicity. These derivatives are being tested for improved efficacy against resistant bacterial strains .
Current Research Trends
Current investigations are exploring:
- The development of new synthetic methods to enhance solubility and stability.
- The use of the compound as a chiral auxiliary in asymmetric synthesis.
- Its potential as an antiparasitic agent.
Limitations and Future Directions
Despite its promising biological activities, limitations such as low solubility and stability under certain conditions hinder its application. Future research should aim to:
- Develop formulations that improve solubility.
- Investigate the compound's mechanism of action in greater detail.
- Explore its applications in various therapeutic areas beyond antimicrobial activity.
Q & A
Basic Questions
Q. What are the common synthetic routes for 4-hydroxymethyl-2-thiazolecarboxaldehyde?
- Methodological Answer : The compound can be synthesized via cyclization reactions using α-haloketones and thiourea derivatives to form the thiazole core, followed by regioselective functionalization. For example, the hydroxymethyl group can be introduced via nucleophilic substitution or oxidation-reduction sequences under controlled acidic/basic conditions . Ethanol or acetic acid is often used as a solvent, with reflux conditions (3–5 hours) to drive the reaction .
Q. How is the purity and structural integrity of the compound validated after synthesis?
- Methodological Answer : Characterization typically involves a combination of spectroscopic techniques:
- NMR (¹H and ¹³C) to confirm substituent positions and regiochemistry.
- FT-IR to identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹).
- HRMS for molecular weight confirmation.
- Melting point analysis to assess purity .
Q. What solvents and reaction conditions are optimal for thiazole ring formation?
- Methodological Answer : Absolute ethanol or glacial acetic acid is commonly used for cyclization reactions. Reflux temperatures (70–100°C) and catalytic acid (e.g., acetic acid) improve reaction efficiency. For example, Hantzsch thiazole synthesis requires stoichiometric control of thiourea and α-haloketones to minimize side products .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance hydroxymethyl group stability during synthesis?
- Methodological Answer : The hydroxymethyl group is prone to oxidation. Strategies include:
- Using inert atmospheres (N₂/Ar) to prevent aldehyde oxidation.
- Employing mild reducing agents (e.g., NaBH₄) post-functionalization.
- Adjusting pH to neutral or slightly acidic conditions to avoid decomposition .
Q. What computational methods are effective in predicting the bioactivity of 4-hydroxymethyl-2-thiazolecarboxaldehyde derivatives?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) to assess binding affinity with target proteins (e.g., kinase enzymes).
- QSAR modeling to correlate substituent effects with biological activity.
- DFT calculations to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. How can contradictory spectroscopic data (e.g., NMR shifts) between studies be resolved?
- Methodological Answer :
- Compare data with structurally analogous compounds (e.g., 2-(4-fluorophenyl)thiazole-4-carbaldehyde ).
- Verify solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What strategies are employed to evaluate the compound’s potential in anticancer or antiviral research?
- Methodological Answer :
- In vitro assays : Cytotoxicity screening (e.g., MTT assay) against cancer cell lines.
- Enzyme inhibition studies : Target-specific assays (e.g., protease or kinase inhibition).
- SAR studies : Modifying the hydroxymethyl or aldehyde groups to assess activity trends .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activity across studies?
- Methodological Answer :
- Control for variables like cell line specificity, assay protocols, and compound purity.
- Validate results using orthogonal assays (e.g., Western blotting alongside viability assays).
- Replicate experiments under standardized conditions .
Q. Why do synthetic yields vary significantly for similar thiazole derivatives?
- Methodological Answer :
- Differences in steric hindrance (e.g., para-substituted aryl groups vs. alkyl chains).
- Sensitivity of the aldehyde group to side reactions (e.g., aldol condensation).
- Optimization of catalyst loading (e.g., acetic acid vs. BF₃·Et₂O) .
Methodological Tables
| Key Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Thiazole core formation | α-bromoketone + thiourea, reflux, 4h | 60–75% | |
| Hydroxymethyl functionalization | NaBH₄ reduction in THF, 0°C | 50–65% | |
| Aldehyde stabilization | Acetic acid catalysis, N₂ atmosphere | >80% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
